Deposition Rate Advantage of Trisilane in RF-PECVD Compared to Disilane
In a direct head-to-head comparison of silicon film deposition using radio-frequency plasma-enhanced chemical vapor deposition (RF-PECVD), the use of trisilane (Si3H8) as a precursor resulted in a deposition rate approximately 1.5 times faster than that achieved with disilane (Si2H6) under identical hydrogen dilution conditions [1]. This finding directly contradicts the assumption that disilane, being a higher-order silane than silane, offers equivalent performance to trisilane. The increased rate translates to higher throughput and lower production costs in industrial-scale photovoltaic manufacturing.
| Evidence Dimension | Deposition rate of a-Si:H films |
|---|---|
| Target Compound Data | Deposition rate increase factor of ~1.5 (relative to disilane) |
| Comparator Or Baseline | Disilane (Si2H6) baseline rate |
| Quantified Difference | Deposition rate is ~50% higher for trisilane |
| Conditions | RF-PECVD process, same hydrogen dilution ratio R = [H2]/[precursor] |
Why This Matters
A 50% increase in deposition rate directly reduces process time, increasing manufacturing throughput and lowering the cost per watt for photovoltaic cell production, making trisilane a more economically viable precursor for high-volume manufacturing.
- [1] Das, U. K., et al. (2005). Impact of hydrogen dilution on microstructure and optoelectronic properties of silicon films deposited using trisilane. Journal of Physics D: Applied Physics, 38(6), 838. View Source
